
1-(1-Cyclohexylethylidene)-2-(2,4-dinitrophenyl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Cyclohexylethylidene)-2-(2,4-dinitrophenyl)hydrazine, commonly known as CDHED, is a hydrazine derivative that has been extensively studied for its potential use in scientific research. This compound has shown promising results in various applications, including as a reagent for the detection of aldehydes and ketones, as well as a potential anticancer agent.
作用機序
The mechanism of action of CDHED is not fully understood. However, studies have suggested that this compound may induce apoptosis in cancer cells by inhibiting the activity of the enzyme thioredoxin reductase. Thioredoxin reductase is involved in the regulation of cellular redox balance and is overexpressed in many cancer cells.
Biochemical and Physiological Effects:
CDHED has been shown to have a variety of biochemical and physiological effects. Studies have demonstrated that this compound can induce apoptosis in cancer cells, as well as inhibit the growth and proliferation of cancer cells. CDHED has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.
実験室実験の利点と制限
One of the main advantages of CDHED is its versatility as a reagent for the detection of aldehydes and ketones. This compound can be easily synthesized and purified, making it a useful tool in many laboratory settings. However, CDHED has some limitations in terms of its potential use as an anticancer agent. Studies have shown that this compound may have cytotoxic effects on normal cells, which could limit its therapeutic potential.
将来の方向性
There are many potential future directions for research on CDHED. One area of interest is the development of new synthetic methods for this compound, which could improve its yield and purity. Additionally, further research is needed to fully understand the mechanism of action of CDHED, which could lead to the development of new anticancer agents. Finally, the potential use of CDHED in the treatment of other diseases, such as neurodegenerative disorders, should be explored.
合成法
The synthesis of CDHED involves the reaction of cyclohexanone with hydrazine hydrate, followed by the reaction of the resulting hydrazone with 2,4-dinitrophenylhydrazine. This process results in the formation of a yellow crystalline solid, which can be purified through recrystallization.
科学的研究の応用
CDHED has been widely used in scientific research as a reagent for the detection of aldehydes and ketones. This compound reacts with aldehydes and ketones to form hydrazones, which can be easily detected through various spectroscopic techniques. CDHED has also been studied for its potential use as an anticancer agent. Studies have shown that CDHED can induce apoptosis in cancer cells, making it a promising candidate for further research in this area.
特性
CAS番号 |
1160-74-3 |
|---|---|
製品名 |
1-(1-Cyclohexylethylidene)-2-(2,4-dinitrophenyl)hydrazine |
分子式 |
C14H18N4O4 |
分子量 |
306.32 g/mol |
IUPAC名 |
N-(1-cyclohexylethylideneamino)-2,4-dinitroaniline |
InChI |
InChI=1S/C14H18N4O4/c1-10(11-5-3-2-4-6-11)15-16-13-8-7-12(17(19)20)9-14(13)18(21)22/h7-9,11,16H,2-6H2,1H3 |
InChIキー |
XCZTYQZOZZNVIK-XNTDXEJSSA-N |
異性体SMILES |
C/C(=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C2CCCCC2 |
SMILES |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C2CCCCC2 |
正規SMILES |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C2CCCCC2 |
同義語 |
1-[1-[2-(2,4-Dinitrophenyl)hydrazono]ethyl]cyclohexane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 4-[(4-bromo-5-methoxy-2-methylphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B224347.png)
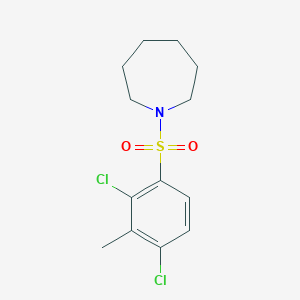
![1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B224382.png)
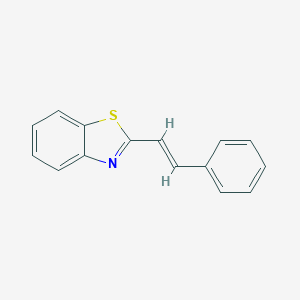
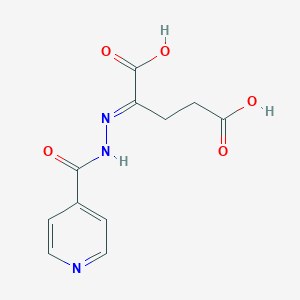



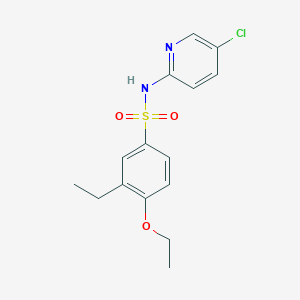
![(NZ)-N-[(2E,4E)-hexa-2,4-dienylidene]hydroxylamine](/img/structure/B224489.png)
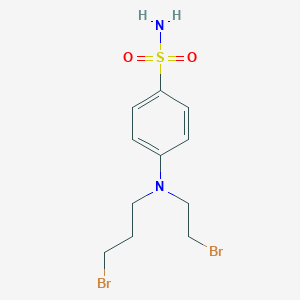
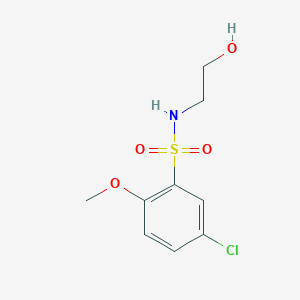
![2-[6-(Carboxymethyl)-3a,6-dimethyl-3-oxo-1,2,4,5,5a,7,8,9,9a,9b-decahydrocyclopenta[a]naphthalen-7-yl]acetic acid](/img/structure/B224504.png)